molecular formula C25H34N6O4 B2936093 N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243062-03-4

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2936093
CAS No.: 1243062-03-4
M. Wt: 482.585
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (hereafter referred to as Compound A) is a triazoloquinazoline derivative characterized by a fused heterocyclic core with multiple substituents. Its structure includes:

  • A cyclopentyl group at the quinazoline-8-carboxamide position.
  • A 3-methylbutyl chain at position 2.
  • A 1,5-dioxo motif in the triazoloquinazoline system.
  • A propan-2-yl carbamoyl methyl group at position 2.

Triazoloquinazolines are known for diverse bioactivities, including kinase inhibition and anticancer properties, influenced by substituent variations .

Properties

IUPAC Name

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O4/c1-15(2)11-12-29-23(34)19-10-9-17(22(33)27-18-7-5-6-8-18)13-20(19)31-24(29)28-30(25(31)35)14-21(32)26-16(3)4/h9-10,13,15-16,18H,5-8,11-12,14H2,1-4H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGSRNYPGALQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the cyclopentyl and methylbutyl groups. Common reagents used in these reactions include cyclopentanone, 3-methylbutylamine, and isopropyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazoloquinazoline compounds.

Scientific Research Applications

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of Compound A, highlighting substituent differences and inferred properties:

Compound Name Substituents (Positions) Molecular Weight Key Inferences
Compound A Cyclopentyl (8-carboxamide), 3-methylbutyl (4), propan-2-yl carbamoyl methyl (2), 1,5-dioxo ~600 (estimated) High lipophilicity due to alkyl chains; potential enhanced metabolic stability due to carbamoyl groups.
N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-triazolo[4,3-a]quinazoline-8-carboxamide Sulfanyl group (1), 5-oxo 475.6 Increased electrophilicity from sulfanyl group; potential for covalent binding.
1,2,4-Triazolo[4,3-c]quinazoline derivatives Varied 3-/4-substituents (e.g., carbamides, esters) 300–450 Bioactivity (e.g., anticancer) linked to electron-withdrawing groups at position 3.
Spiropyrazoloquinazoline derivatives Pyrazole fused at position 4 350–500 Enhanced solubility from polar pyrazole motifs; moderate cytotoxicity.
Key Observations:

Substituent Impact on Lipophilicity: Compound A’s 3-methylbutyl and cyclopentyl groups increase lipophilicity compared to analogs with shorter alkyl chains (e.g., propyl in ). This may enhance membrane permeability but reduce aqueous solubility .

Core Modifications :

  • The 1,5-dioxo motif in Compound A distinguishes it from 5-oxo derivatives (e.g., ), possibly altering redox properties or metabolic pathways.
  • Fused pyrazole derivatives () exhibit higher polarity but lack the triazoloquinazoline backbone’s rigidity, which may affect target selectivity.

Biological Activity

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula

  • Molecular Weight : Approximately 373.46 g/mol
  • Structural Features : The compound features a triazoloquinazoline core with various substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Refluxing in organic solvents
  • Microwave-assisted synthesis for efficiency
  • Purification methods such as column chromatography

The biological activity of this compound is linked to its interaction with specific biological targets. It may inhibit metabolic pathways essential for growth or survival in various organisms.

Antimicrobial Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant antimicrobial properties. For example:

  • Inhibition Studies : The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of specific pathogens.

Anticancer Potential

Some studies suggest that triazoloquinazolines may possess anticancer properties:

  • Cell Line Studies : The compound has been tested on different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential:

  • Cholinesterase Inhibition : Similar compounds have shown effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several triazoloquinazolines. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
Test CompoundStaphylococcus aureus15
Test CompoundEscherichia coli12

Study 2: Cytotoxicity on Cancer Cell Lines

In a cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)
HeLa25
MCF730

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.